Varenicline vs. Bupropion: Six-Month Smoking Abstinence Rates in Direct Head-to-Head RCT
In a prospective, randomized, open-label comparative study of smoking tobacco users (n=90), varenicline demonstrated superior smoking cessation efficacy compared to bupropion at 6 months follow-up [1].
| Evidence Dimension | 6-month smoking cessation rate (quit rate) |
|---|---|
| Target Compound Data | 72% |
| Comparator Or Baseline | Bupropion: 48% |
| Quantified Difference | Absolute difference: +24% (P = 0.028) |
| Conditions | Open-label prospective RCT; smoking tobacco users; FTND assessment; 6-month follow-up; India |
Why This Matters
A 24% absolute difference in 6-month abstinence represents a clinically meaningful advantage in long-term cessation success, directly informing first-line treatment selection.
- [1] Pusukuri S, Bellamkonda M, Mavillapalli VV, Katte RK. Comparison between the role of bupropion and varenicline in the management of nicotine dependence: A prospective comparative study. Telangana J Psychiatry. 2025;11(1):41-46. View Source
